Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate

Description

Chemical Nomenclature and Structural Identity

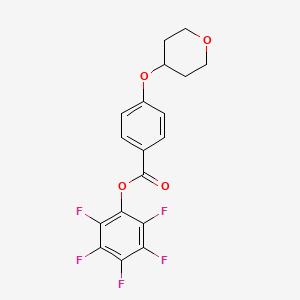

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate is a fluorinated aromatic ester with the systematic IUPAC name (2,3,4,5,6-pentafluorophenyl) 4-(oxan-4-yloxy)benzoate . Its molecular formula, C₁₈H₁₃F₅O₄ , corresponds to a molecular weight of 388.29 g/mol . The compound features a pentafluorophenyl group attached via an ester linkage to a benzoate moiety substituted with a tetrahydropyran-4-yloxy group at the para position (Figure 1).

Structural Highlights :

- Pentafluorophenyl group : The electron-deficient aromatic ring enhances electrophilicity at the ester carbonyl, facilitating nucleophilic acyl substitutions.

- Tetrahydropyran-4-yloxy substituent : The oxygenated six-membered ring introduces steric bulk and modulates solubility in polar solvents.

- SMILES Notation :

FC1=C(F)C(F)=C(OC(=O)C2=CC=C(OC3CCOCC3)C=C2)C(F)=C1F.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 930110-97-7 | |

| Molecular Formula | C₁₈H₁₃F₅O₄ | |

| Molecular Weight | 388.29 g/mol | |

| Synonymous Designations | MFCD09702368, DTXSID00640243 |

Historical Development and Discovery

The compound was first cataloged in chemical databases in 2008, with structural characterization emerging through collaborative efforts in fluoroorganic chemistry. Its design draws from two established motifs:

- Pentafluorophenyl esters : Known since the 1960s for their utility as activated esters in peptide synthesis and polymer crosslinking.

- Tetrahydropyranyl-protected alcohols : Widely adopted in the 1990s for their stability under acidic conditions.

The integration of these groups into a single molecule reflects advancements in directed ortho-metalation and catalytic esterification techniques, enabling precise functionalization of aromatic systems. Key milestones include:

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(oxan-4-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)9-1-3-10(4-2-9)26-11-5-7-25-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWCEFHYQPZQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640243 | |

| Record name | Pentafluorophenyl 4-[(oxan-4-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930110-97-7 | |

| Record name | Pentafluorophenyl 4-[(oxan-4-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification via Pentafluorophenol Activation

Step 1: Preparation of 4-(tetrahydropyran-4-yloxy)benzoic acid or its activated derivative

The tetrahydropyran-4-yloxy substituent is introduced onto the benzoic acid ring typically by nucleophilic substitution or etherification reactions, often under basic conditions using tetrahydropyran-4-ol derivatives.

Step 2: Activation of the carboxyl group

The carboxylic acid group is activated by conversion to an acid chloride (e.g., benzoyl chloride derivative) or by using coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of pentafluorophenol.

Step 3: Coupling with pentafluorophenol

Pentafluorophenol is reacted with the activated acid derivative to form the pentafluorophenyl ester. This reaction is typically carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at low to ambient temperatures to avoid side reactions.

Step 4: Purification

The product is purified by standard techniques such as recrystallization or chromatography to achieve high purity (>96.5%) as confirmed by analytical methods.

Alternative Synthetic Routes

While the above method is standard, alternative approaches may include:

Direct esterification using coupling reagents : Using carbodiimide-mediated coupling directly between 4-(tetrahydropyran-4-yloxy)benzoic acid and pentafluorophenol without isolating acid chlorides.

Use of Lewis acid catalysts : Some protocols employ Lewis acids to facilitate the esterification under milder conditions, although specific literature detailing this for this compound is limited.

Solvent and base selection : Reaction conditions may involve bases like triethylamine or pyridine to scavenge HCl or to activate the acid, and solvents such as toluene, acetonitrile, or ethyl acetate depending on solubility and reactivity considerations.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran, Toluene | Anhydrous conditions preferred |

| Temperature | 0°C to room temperature | Controlled to minimize side reactions |

| Reaction Time | Several hours (4–24 h) | Monitored by TLC or HPLC |

| Coupling Agent | Carbodiimides (DCC, EDC) or acid chlorides | Carbodiimides preferred for mild conditions |

| Base | Triethylamine, Pyridine | To neutralize acid byproducts |

| Purification | Chromatography, recrystallization | Achieves >96.5% purity |

Research Findings and Analytical Data

The pentafluorophenyl ester group enhances the electrophilicity of the carbonyl carbon, making the compound useful as an intermediate in peptide coupling or bioconjugation chemistry.

Analytical characterization typically includes NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm ester formation and purity.

The tetrahydropyran-4-yloxy group serves as a protecting group or functional moiety, stable under the esterification conditions.

Safety data indicate the compound causes skin and eye irritation and requires careful handling with appropriate protective equipment.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid chloride method | Acid chloride + pentafluorophenol, base, DCM, 0°C to RT | High reactivity, good yields | Requires preparation of acid chloride, moisture sensitive |

| Carbodiimide coupling | 4-(tetrahydropyran-4-yloxy)benzoic acid + DCC/EDC + pentafluorophenol, base, DCM | Mild conditions, avoids acid chlorides | Possible urea byproducts, longer reaction times |

| Lewis acid catalysis (less common) | Lewis acid catalyst, pentafluorophenol, acid derivative | Potential milder conditions | Limited specific data for this compound |

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines and thiols, typically under mild conditions.

Major Products Formed

Nucleophilic substitution: Produces substituted benzoates and pentafluorophenyl derivatives.

Hydrolysis: Yields 4-(tetrahydropyran-4-yloxy)benzoic acid and pentafluorophenol.

Scientific Research Applications

Pharmaceutical Applications

PFPTB is primarily recognized for its potential in drug development, specifically targeting the Interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a crucial role in immune response regulation and is implicated in various diseases, including cancer and inflammatory disorders. The compound has been shown to effectively inhibit IRAK4, making it a candidate for developing therapies for conditions such as:

- Cancer : PFPTB can be utilized in formulating drugs aimed at treating different types of cancers, including breast cancer, melanoma, and prostate cancer .

- Inflammatory Diseases : The compound's ability to inhibit IL-6 production positions it as a therapeutic agent for diseases characterized by chronic inflammation, such as rheumatoid arthritis and systemic lupus erythematosus .

Case Study: IRAK4 Inhibition

A study detailed in patent EP4194457A1 highlights the efficacy of PFPTB in degrading IRAK4 proteins. The research demonstrated that PFPTB not only inhibits IRAK4 but also selectively degrades it within cells, which could lead to improved treatment outcomes for patients with IRAK4-mediated conditions .

Chemical Research Applications

In addition to its pharmaceutical uses, PFPTB is valuable in chemical synthesis and analytical chemistry. Its unique molecular structure allows it to serve as a versatile reagent in various chemical reactions.

PFPTB is also employed in cell biology applications, particularly in cell culture and modification. Its properties make it suitable for use in:

- Cell Analysis : As a reagent for studying cellular processes.

- Cell Culture : Enhancing the growth and maintenance of specific cell lines.

Mechanism of Action

The compound exerts its effects primarily through its reactive pentafluorophenyl group, which facilitates nucleophilic substitution reactions. This reactivity allows it to modify other molecules, such as peptides and proteins, by forming stable ester bonds. The tetrahydropyran-4-yloxy group provides additional stability and solubility, enhancing its utility in various applications .

Comparison with Similar Compounds

Key Observations:

Impact of Substituents on Melting Points :

- The tetrahydropyran-substituted compounds (CAS 930110-97-7 and 910036-96-3) exhibit higher melting points (111–118°C ) compared to pyridine- or thiazole-containing analogs, likely due to the tetrahydropyran ring’s ability to stabilize crystal lattices through weak van der Waals interactions .

- The thiazole derivative (CAS 906352-58-7) has an exceptionally high melting point (136–137°C ), attributed to the rigid, planar thiazole ring promoting tight molecular packing .

Structural and Reactivity Differences: Electron-Withdrawing Groups: The pentafluorophenyl group universally enhances electrophilicity, making these esters reactive toward nucleophiles (e.g., amines, alcohols) in coupling reactions .

Applications and Functional Utility :

Biological Activity

Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate (CAS No. 930110-97-7) is a synthetic compound with significant biological activity, particularly in pharmacological applications. This article reviews its chemical properties, biological mechanisms, and potential therapeutic uses, supported by data tables and relevant research findings.

- Molecular Formula : C18H13F5O4

- Molecular Weight : 388.29 g/mol

- IUPAC Name : (2,3,4,5,6-pentafluorophenyl) 4-(oxan-4-yloxy)benzoate

- PubChem CID : 24229528

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of phosphoinositide-3 kinase (PI3K), which is crucial in various signaling pathways related to cell growth and metabolism. This inhibition has implications in cancer therapy, particularly for conditions like rheumatoid arthritis .

- Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This effect can be beneficial in treating neurodegenerative diseases .

- Modulation of Gene Expression : Research indicates that this compound can influence gene expression related to secondary metabolism and hormonal pathways in plants, making it a candidate for agricultural applications as a growth regulator .

Table 1: Summary of Biological Activities

Case Study: Cancer Therapy Applications

In a study exploring the effects of various PI3K inhibitors, this compound demonstrated significant inhibitory action against specific cancer cell lines. The compound's ability to selectively target PI3K isoforms was highlighted as a promising avenue for developing targeted cancer therapies without the common side effects associated with broader-spectrum inhibitors .

Case Study: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of compounds with similar structures revealed that this compound could enhance neuronal survival under oxidative stress conditions. The mechanism was attributed to its antioxidant properties and modulation of signaling pathways involved in cell survival .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate with high purity (>97%)?

- Methodological Answer : The synthesis typically involves coupling 4-(tetrahydropyran-4-yloxy)benzoic acid with pentafluorophenol using carbodiimide-based activating agents (e.g., DCC or EDC) under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water yields >97% purity. Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare H and C NMR spectra with reference data (e.g., tetrahydropyranyl oxygen protons at δ 3.5–4.0 ppm and aromatic protons at δ 6.8–7.2 ppm).

- Mass Spectrometry : Confirm molecular ion peak (m/z 388.28 for ) via ESI-MS or HRMS.

- Melting Point : Validate against literature values (111–114°C) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound exhibits moderate solubility in DMSO (>10 mM) and acetone. For aqueous compatibility, prepare stock solutions in DMSO and dilute with PBS (pH 7.4) to ≤0.1% DMSO. Conduct dynamic light scattering (DLS) to confirm no aggregation in buffer .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetrahydropyranyl ether group in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to map electron density and bond dissociation energies. Focus on the tetrahydropyranyl ether’s oxygen atom, which shows partial positive charge (MEP analysis), making it susceptible to acid-catalyzed hydrolysis. Validate predictions with experimental kinetic studies (e.g., pH-dependent degradation rates) .

Q. What strategies resolve contradictions in reported melting points (e.g., 111–114°C vs. 114.5–118°C for analogs)?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct:

- DSC Analysis : Identify endothermic peaks corresponding to melting transitions.

- PXRD : Compare diffraction patterns to distinguish crystalline phases.

- Repeat Recrystallization : Use solvents with varying polarity (e.g., methanol vs. ethyl acetate) to isolate pure polymorphs .

Q. How does the pentafluorophenyl ester group influence reaction kinetics in Suzuki-Miyaura cross-coupling?

- Methodological Answer : The electron-withdrawing pentafluorophenyl group increases electrophilicity of the ester carbonyl, accelerating transmetalation but requiring careful catalyst selection. Use Pd(PPh) (2 mol%) with KCO in THF/HO (3:1) at 80°C. Monitor by F NMR to track fluoride displacement intermediates .

Q. What experimental controls are critical when studying this compound’s stability under UV light?

- Methodological Answer : Include:

- Dark Controls : Samples wrapped in foil to exclude light.

- Radical Scavengers : Add BHT (0.1%) to assess radical-mediated degradation.

- HPLC-PDA : Quantify degradation products (e.g., benzoic acid derivatives) at 254 nm. Report half-life () under standardized UV intensity (e.g., 365 nm, 10 mW/cm) .

Data Contradiction & Validation

Q. How should researchers address inconsistent purity claims (e.g., 97% vs. lower grades) across suppliers?

- Methodological Answer : Independently verify purity via:

- HPLC-ELSD : Quantify residual solvents and byproducts.

- Elemental Analysis : Compare experimental C/H/F% with theoretical values (e.g., C 55.68%, H 3.38%, F 24.45%). Cross-reference with NMR integration ratios for stoichiometric consistency .

Application-Oriented Questions

Q. What are the best practices for incorporating this compound into photoaffinity labeling probes?

- Methodological Answer : Functionalize via substitution of the pentafluorophenyl group with azide or diazirine moieties. Use CuAAC click chemistry (CuSO, sodium ascorbate) for bioconjugation. Validate labeling efficiency in gel-based assays (e.g., SDS-PAGE with fluorescent tags) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.